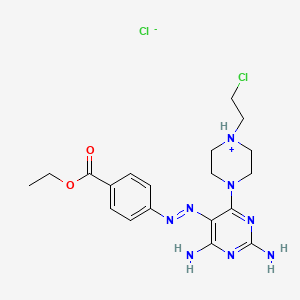
2-Furancarboxaldehyde, (2-furanylmethylene)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furancarboxaldehyde, (2-furanylmethylene)hydrazone is an organic compound with the molecular formula C10H8O3. It is a derivative of furfural, a compound derived from agricultural byproducts like corncobs and oat hulls. This compound is known for its unique structure, which includes a furan ring and a hydrazone group, making it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Furancarboxaldehyde, (2-furanylmethylene)hydrazone can be synthesized through the reaction of 2-furancarboxaldehyde with hydrazine. The reaction typically occurs under mild conditions, often in the presence of a solvent like ethanol or methanol. The reaction can be represented as follows:
2-Furancarboxaldehyde+Hydrazine→2-Furancarboxaldehyde, (2-furanylmethylene)hydrazone
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-Furancarboxaldehyde, (2-furanylmethylene)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Halogenated furans
Aplicaciones Científicas De Investigación
2-Furancarboxaldehyde, (2-furanylmethylene)hydrazone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Furancarboxaldehyde, (2-furanylmethylene)hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can then participate in various biochemical pathways. Additionally, the furan ring can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Furancarboxaldehyde: A precursor to 2-Furancarboxaldehyde, (2-furanylmethylene)hydrazone.
5-Methyl-2-furancarboxaldehyde: A similar compound with a methyl group on the furan ring.
5-Hydroxymethyl-2-furancarboxaldehyde: Another derivative of furfural with a hydroxymethyl group.
Uniqueness
This compound is unique due to its hydrazone group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
5428-37-5 |
|---|---|
Fórmula molecular |
C10H8N2O2 |
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
(E)-1-(furan-2-yl)-N-[(E)-furan-2-ylmethylideneamino]methanimine |
InChI |
InChI=1S/C10H8N2O2/c1-3-9(13-5-1)7-11-12-8-10-4-2-6-14-10/h1-8H/b11-7+,12-8+ |
Clave InChI |
BLMWHISHMGJKFX-MKICQXMISA-N |
SMILES isomérico |
C1=COC(=C1)/C=N/N=C/C2=CC=CO2 |
SMILES canónico |
C1=COC(=C1)C=NN=CC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


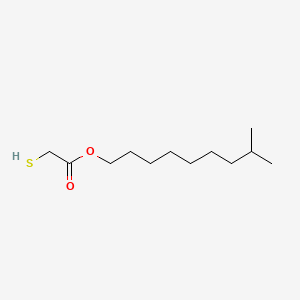
![N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine](/img/structure/B13760902.png)
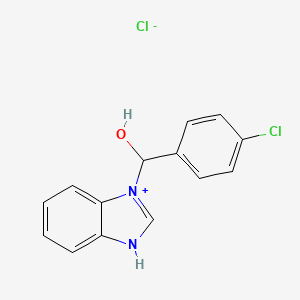
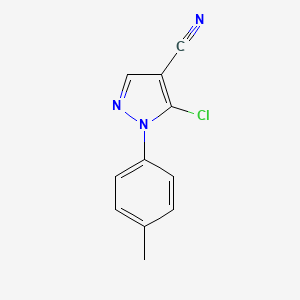

![2-(2-Chloroethyl)benzo[b]thiophene](/img/structure/B13760920.png)
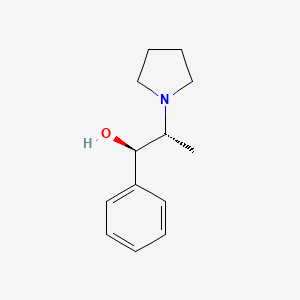
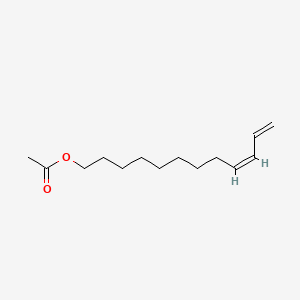
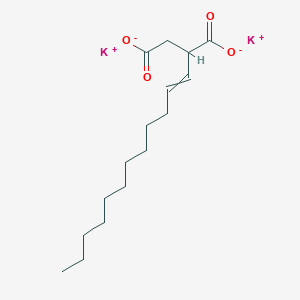


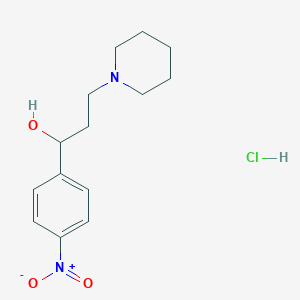
![Isooctyl [(2,3-dihydroxypropyl)thio]acetate](/img/structure/B13760984.png)
